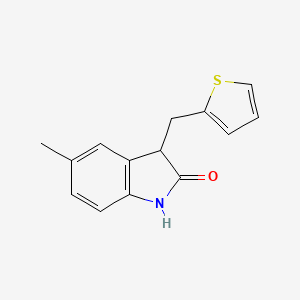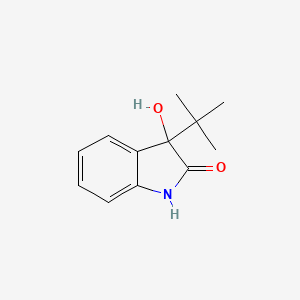![molecular formula C21H26N2O3 B6018067 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine involves the inhibition of MAGL, which leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a lipid mediator that binds to CB1 and CB2 receptors, leading to a range of physiological effects. This compound has also been shown to modulate the activity of other GPCRs, although the exact mechanism is still unclear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the endocannabinoid system. The increase in 2-AG levels leads to a range of effects, including analgesia, anti-inflammatory effects, and modulation of appetite and metabolism. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine in lab experiments are its potency and specificity as an inhibitor of MAGL. It is also a relatively stable compound that can be easily synthesized and purified. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are several future directions for research on 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and other conditions that involve the endocannabinoid system. Another direction is to explore its effects on other GPCRs and to identify new targets for drug discovery. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential for drug interactions.
Méthodes De Synthèse
The synthesis of 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine involves the reaction of morpholine with 3-(1-(3-phenyl-2-propynoyl)-4-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine has a wide range of applications in scientific research. It is used as a tool compound to study the mechanism of action of various receptors and enzymes. It has been found to be a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system. This compound has also been shown to modulate the activity of G protein-coupled receptors (GPCRs) such as the cannabinoid receptors CB1 and CB2.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(8-6-18-4-2-1-3-5-18)22-12-10-19(11-13-22)7-9-21(25)23-14-16-26-17-15-23/h1-5,19H,7,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLWYJDWQDYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)

![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)

![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)
![2-benzyl-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6018056.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
![1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)